6-Chloro-7-deazapurine Hydrochloride
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Overview
Description
6-Chloro-7-deazapurine Hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 and a molecular weight of 190.03 . It is a derivative of 7-deazapurine, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-deazapurine Hydrochloride typically involves the chlorination of 7-deazapurine. One common method includes the use of N-chloro-N-methyl-tosylamide under palladium/copper catalysis . The reaction conditions often involve the use of dioxane as a solvent and sodium carbonate as a base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-deazapurine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Amination Reactions: Direct C-H amination and C-H chloroamination reactions are common, often catalyzed by palladium or copper.
Common Reagents and Conditions:
N-chloro-N-methyl-tosylamide: Used for chlorination reactions.
Palladium/Copper Catalysts: Employed in amination reactions.
Dioxane and Sodium Carbonate: Commonly used as solvent and base, respectively.
Major Products:
Aminated Derivatives: Products of C-H amination reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-7-deazapurine Hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of various derivatives for biological activity screening.
Biology: Investigated for its potential as an inhibitor of protein kinases and other enzymes.
Medicine: Studied for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new chemical entities for pharmaceutical research.
Mechanism of Action
The mechanism of action of 6-Chloro-7-deazapurine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound exerts its effects by inhibiting the activity of these enzymes, thereby affecting various cellular pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
- 6-Amino-7-deazapurine
- 7-Bromo-6-chloro-7-deazapurine
- 6-Chloropurine
Comparison: 6-Chloro-7-deazapurine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity in substitution and amination reactions, making it valuable for the synthesis of diverse derivatives .
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOURCSCAMADU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747323 |
Source
|
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243346-92-0 |
Source
|
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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